4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Overview
Description
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with iodine, methyl, nitro, and cyano groups
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring, have been reported to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, playing crucial roles in numerous biological processes .
Mode of Action
This interaction could potentially alter the activity of the target, leading to a cascade of biochemical events .
Biochemical Pathways
Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, and various infectious diseases .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound could potentially exhibit a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-nitro-1H-pyrazole with methyl iodide and a cyanating agent under controlled conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: 4-Substituted derivatives depending on the nucleophile used.
Reduction: 4-Iodo-1-methyl-3-amino-1H-pyrazole-5-carbonitrile.
Oxidation: 4-Iodo-1-carboxy-3-nitro-1H-pyrazole-5-carbonitrile.
Scientific Research Applications
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile
- 4-Iodo-5-methyl-1-phenyl-1H-pyrazole
- 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-iodo-2-methyl-5-nitropyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)4(6)5(8-9)10(11)12/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSCIPAEIARTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220411 | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-49-3 | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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